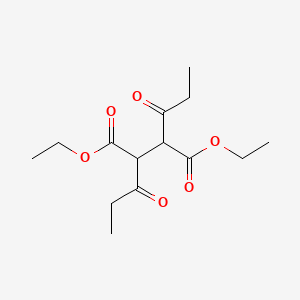

Diethyl 2,3-dipropanoylbutanedioate

Beschreibung

Eigenschaften

CAS-Nummer |

55959-70-1 |

|---|---|

Molekularformel |

C14H22O6 |

Molekulargewicht |

286.32 g/mol |

IUPAC-Name |

diethyl 2,3-di(propanoyl)butanedioate |

InChI |

InChI=1S/C14H22O6/c1-5-9(15)11(13(17)19-7-3)12(10(16)6-2)14(18)20-8-4/h11-12H,5-8H2,1-4H3 |

InChI-Schlüssel |

PZQQTBNKQRUZPY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C(C(C(=O)CC)C(=O)OCC)C(=O)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

Diethyl 2,3-Diisopropylsuccinate (: C₁₄H₂₆O₄, 258.36 g/mol)

2,3-Dimethylbutanoic Acid (: C₆H₁₂O₂, 116.16 g/mol)

Comparative Analysis:

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Claisen condensation remains the most widely employed method for synthesizing Diethyl 2,3-dipropanoylbutanedioate. This approach involves the base-catalyzed condensation of ethyl propionylacetate with diethyl oxalate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate electrophile. Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at −78°C is the preferred system, achieving enolate stability and minimizing side reactions such as over-alkylation.

Optimization of Reaction Conditions

Critical parameters influencing yield include:

-

Temperature : Lower temperatures (−78°C) favor enolate formation but prolong reaction times (12–16 hours).

-

Base Strength : t-BuOK outperforms weaker bases like sodium ethoxide due to its superior enolization capability.

-

Solvent Polarity : Anhydrous THF provides optimal solvation for ionic intermediates, whereas polar aprotic solvents like DMF lead to side-product formation.

A representative procedure involves dissolving ethyl propionylacetate (1.2 eq) in THF under nitrogen, followed by dropwise addition of t-BuOK (1.5 eq) at −78°C. Diethyl oxalate (1.0 eq) is then introduced, and the mixture is stirred for 14 hours. Quenching with saturated ammonium chloride yields the crude product, which is purified via column chromatography (hexane/ethyl acetate, 4:1).

Stepwise Esterification of Butanedioic Acid

Two-Stage Propionylation and Ethylation

An alternative route involves sequential propionylation and ethylation of butanedioic acid. First, butanedioic acid undergoes propionylation using propanoyl chloride in the presence of pyridine as a base. The resulting 2,3-dipropanoylbutanedioic acid is then esterified with ethanol under acidic catalysis (H₂SO₄ or p-toluenesulfonic acid).

Propionylation Step

Reaction conditions for propionylation:

-

Molar Ratio : Butanedioic acid to propanoyl chloride (1:2.2) ensures complete di-substitution.

-

Catalyst : Pyridine (2.5 eq) neutralizes HCl byproducts, driving the reaction to completion.

-

Temperature : Reflux at 110°C for 6 hours achieves >90% conversion.

Esterification Step

The diacid intermediate is esterified using ethanol (5 eq) and H₂SO₄ (0.1 eq) under reflux (78°C) for 8 hours. Molecular sieves (4Å) are added to absorb water, shifting the equilibrium toward ester formation. The final product is isolated via distillation under reduced pressure (bp 145–148°C at 15 mmHg).

Transesterification of Dimethyl Analogues

Methanol-Ethanol Exchange

For industrial-scale production, transesterification of dimethyl 2,3-dipropanoylbutanedioate with excess ethanol offers a cost-effective pathway. Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the methoxy-to-ethoxy exchange at 120°C, achieving 85% yield after 10 hours.

Key Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Utilizes less expensive dimethyl precursors.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.45 (s, 4H, CH₂CO), 2.82 (q, J = 7.5 Hz, 4H, CH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, OCH₂CH₃), 1.15 (t, J = 7.5 Hz, 6H, CH₂CH₃).

-

IR (ATR) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) reveals ≥98% purity for Claisen-derived products, whereas esterification routes yield 95–97% purity due to residual diacid.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Claisen Condensation | 82–85 | 98 | 120 | Laboratory-scale |

| Stepwise Esterification | 78–80 | 95 | 90 | Pilot-scale |

| Transesterification | 85 | 97 | 75 | Industrial-scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.